tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
Overview
Description
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . It is commonly used in various chemical reactions and research applications due to its unique structure and properties.
Biochemical Analysis
Biochemical Properties
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, This compound can bind to specific protein receptors, altering their conformation and function, which can have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of This compound on cells are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It can also affect gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, This compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. One key mechanism is its binding to enzyme active sites, where it can act as an inhibitor or activator. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s activity, affecting the metabolism of other substrates . Additionally, This compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to This compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can alter the compound’s impact on cellular function.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, This compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The involvement of cofactors, such as NADPH, is crucial for the enzymatic reactions that metabolize This compound , ensuring its proper breakdown and elimination from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl chloroformate and methylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative .
Scientific Research Applications
Chemistry: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)carbamate
Comparison: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamate group. This unique structure imparts distinct chemical and biological properties compared to similar compounds .
Biological Activity
Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 284.14 g/mol. The compound features a tert-butyl group , a carbamate functional group , and a 5-bromo-substituted pyridine ring . The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its interaction with biological targets.
Research indicates that compounds similar to this compound may function as enzyme inhibitors , particularly targeting kinases involved in cell signaling pathways. This inhibition can disrupt normal cellular functions, leading to therapeutic effects in various diseases, including cancer and inflammatory conditions .
Antimicrobial Properties
Compounds containing pyridine rings often exhibit antimicrobial properties. Studies have shown that derivatives of brominated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The specific activity of this compound against pathogens remains to be fully elucidated.
Anti-Cancer Activity
The compound's structure suggests potential anti-cancer activity through the inhibition of cancer cell proliferation. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting critical pathways involved in cell cycle regulation .
Case Studies
- Inhibition Studies : In vitro studies demonstrated that related compounds could inhibit mycobacterial ATP synthase, a target for tuberculosis treatment. The structure-activity relationship (SAR) highlighted the importance of the bromine substituent in enhancing biological activity .
- Enzyme Interaction : A study focused on the interaction of carbamate derivatives with protein kinases showed that these compounds could effectively bind to active sites, disrupting normal enzyme function and leading to decreased cell viability in cancer models .
Data Tables
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | CHBrNO | Bromine at 5-position; carbamate group | Potential enzyme inhibitor; antimicrobial properties |
Related Compound A | CHBrNO | Hydroxyl group addition | Enhanced anti-cancer activity |
Related Compound B | CHBrNO | Methyl substitution | Increased lipophilicity and binding affinity |
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSVACAXEJGOMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672086 | |
Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188477-11-3 | |
Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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